Acridine red
Overview
Description
Acridine red is a synthetic dye belonging to the acridine family of compounds. It is known for its vibrant red color and is primarily used in biological staining and fluorescence microscopy. This compound is a derivative of acridine, a nitrogen-containing heterocyclic compound. The dye exhibits strong fluorescence properties, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine red can be synthesized through the condensation of 1,3-diaminobenzene derivatives. One common method involves the reaction of 2,4-diaminotoluene with acetaldehyde. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Acridine red undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the acridine ring with other functional groups.
Major Products:
Oxidation: Acridinic acid
Reduction: Dihydroacridines
Substitution: Various substituted acridine derivatives
Scientific Research Applications
Acridine red has a wide range of scientific research applications, including:
Chemistry:
- Used as a fluorescent probe in chemical analysis and spectroscopy .
- Employed in the synthesis of other acridine derivatives for various chemical studies .
Biology:
- Utilized in fluorescence microscopy for staining cellular components, such as nucleic acids and proteins .
- Applied in flow cytometry for cell sorting and analysis .
Medicine:
- Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes .
- Used in photodynamic therapy for cancer treatment .
Industry:
Mechanism of Action
Acridine red exerts its effects primarily through its ability to intercalate with DNA. The planar structure of the acridine ring allows it to insert between the base pairs of the DNA double helix, disrupting the normal function of the DNA . This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound can bind to RNA, affecting its stability and function .
Comparison with Similar Compounds
Acridine red is similar to other acridine derivatives, such as acridine orange, pyronin Y, and pyronin B. it has unique properties that distinguish it from these compounds:
Acridine Orange:
- Used primarily for staining nucleic acids in fluorescence microscopy .
- Emits green fluorescence when bound to DNA and red fluorescence when bound to RNA .
Pyronin Y and Pyronin B:
- Used for staining RNA in biological samples .
- Exhibit different fluorescence properties compared to this compound .
Uniqueness of this compound:
Properties
IUPAC Name |
methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHDZUFNZLETBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=[NH+]C)C=C3O2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883849 | |
Record name | Xanthylium, 3,6-bis(methylamino)-, chloride (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Acridine red | |
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CAS No. |
2465-29-4 | |
Record name | Acridine Red | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465294 | |
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Record name | ACRIDINE RED | |
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Record name | ACRIDINE RED | |
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Record name | Xanthylium, 3,6-bis(methylamino)-, chloride (1:1) | |
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Record name | Xanthylium, 3,6-bis(methylamino)-, chloride (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis(methylamino)xanthylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.790 | |
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Record name | ACRIDINE RED | |
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Record name | ACRIDINE RED | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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